![molecular formula C21H23N3O3 B11242068 11-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B11242068.png)

11-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

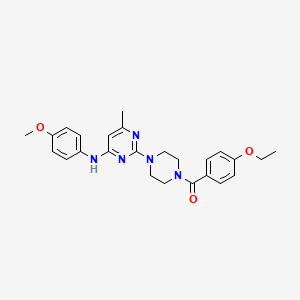

- This compound belongs to the dibenzodiazepine family, characterized by a bicyclic structure containing two benzene rings fused to a seven-membered diazepine ring.

- Its systematic name is 11-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide .

- The furyl group (a five-membered ring containing an oxygen atom) adds a unique feature to its structure.

- It has potential bioactivity due to its structural resemblance to other biologically active compounds.

Preparation Methods

- A recent synthetic route involves a Fe(acac)₂/TBHP-promoted radical cascade process :

- Starting with o-isocyanodiaryl amines , the reaction proceeds via an unexplored isocyanide addition and cyclization.

- This process forms 11-functionalized dibenzodiazepines, including the target compound.

- The reaction shows broad substrate scope and good functional group compatibility under mild conditions .

- Industrial production methods may vary, but this radical cascade approach offers a promising route.

Chemical Reactions Analysis

- The compound can undergo various reactions:

Oxidation: It may be susceptible to oxidation due to the presence of the carbonyl group.

Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

Substitution: Nucleophilic substitution at the carbonyl carbon or other positions is possible.

- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

- Major products depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

Medicine: Assess its pharmacological properties, such as potential as an antitumor or antimicrobial agent.

Industry: Evaluate its use in materials science (e.g., polymers, liquid crystals).

Mechanism of Action

- The compound’s mechanism likely involves interactions with specific molecular targets.

- Further research is needed to elucidate its precise mode of action.

- Potential pathways could include receptor binding, enzyme inhibition, or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds:

Remember that research on this compound is ongoing, and new findings may emerge

Properties

Molecular Formula |

C21H23N3O3 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

6-(furan-2-yl)-7-oxo-N-propyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |

InChI |

InChI=1S/C21H23N3O3/c1-2-12-22-21(26)24-16-9-4-3-7-14(16)23-15-8-5-10-17(25)19(15)20(24)18-11-6-13-27-18/h3-4,6-7,9,11,13,20,23H,2,5,8,10,12H2,1H3,(H,22,26) |

InChI Key |

FJIKQORRGFNPFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Allylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11241989.png)

![2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylpropanamide](/img/structure/B11241992.png)

![7-(4-Ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11241996.png)

![N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11242002.png)

![2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11242007.png)

![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11242011.png)

![N-(2-chlorobenzyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242015.png)

![Butyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate](/img/structure/B11242022.png)

![2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide](/img/structure/B11242043.png)

![1,1'-[3,6-bis(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11242047.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11242054.png)